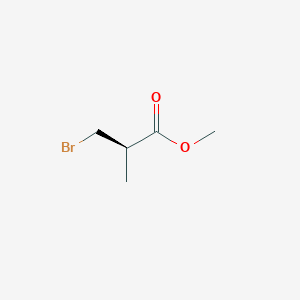

Methyl (R)-(+)-3-bromo-2-methylpropionate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2R)-3-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWNAVCXZSQYTA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348999 | |

| Record name | Methyl (2R)-3-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110556-33-7 | |

| Record name | Methyl (2R)-3-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Methyl (R)-3-bromo-2-methyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl (R)-(+)-3-bromo-2-methylpropionate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

Methyl (R)-(+)-3-bromo-2-methylpropionate is a valuable chiral building block in the landscape of modern organic synthesis.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity.[2][3] The presence of a stereogenic center at the C2 position, coupled with the reactive primary bromide, makes this molecule a versatile intermediate for the construction of complex, enantiomerically pure target molecules.[4]

The demand for enantiopure compounds in drug development is driven by the fact that biological systems, themselves chiral, often interact differently with each enantiomer of a drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Consequently, the use of chiral building blocks like this compound is a cornerstone of modern medicinal chemistry, enabling the synthesis of single-enantiomer drugs with improved efficacy and safety profiles. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and handling of this important chiral intermediate.

Physicochemical Properties

This compound is a liquid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 110556-33-7 | |

| Molecular Formula | C₅H₉BrO₂ | [5] |

| Molecular Weight | 181.03 g/mol | |

| Appearance | Liquid | |

| Density | 1.422 g/mL at 25 °C | |

| Boiling Point | 85 °C at 37 mmHg | |

| Refractive Index | n20/D 1.455 | |

| Optical Activity | [α]20/D +16° (neat) | |

| Enantiomeric Excess | ee: 99% (GLC) | |

| Synonyms | (+)-Methyl (R)-β-bromoisobutyrate | [5] |

Synthesis and Purification

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. While various methods can be employed for the synthesis of β-bromo esters, achieving high enantiopurity often requires either asymmetric synthesis strategies or the resolution of a racemic mixture.

Representative Synthesis: Asymmetric Bromination Approach

One common strategy for the asymmetric synthesis of chiral β-halo esters involves the conjugate addition of a bromine source to an α,β-unsaturated ester in the presence of a chiral catalyst or auxiliary. A conceptual workflow for such a synthesis is outlined below.

Experimental Protocol (Illustrative):

-

Step 1: Catalyst Preparation: In a round-bottom flask under an inert atmosphere, the chiral catalyst (e.g., a proline derivative) is dissolved in an appropriate solvent (e.g., dichloromethane).

-

Step 2: Reaction Setup: The solution is cooled to the desired temperature (e.g., 0 °C or lower) and the α,β-unsaturated ester (e.g., methyl crotonate) is added.

-

Step 3: Bromination: A solution of the bromine source (e.g., N-bromosuccinimide in the same solvent) is added dropwise to the reaction mixture while maintaining the temperature. The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Step 4: Work-up: Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., aqueous sodium thiosulfate) to consume any excess bromine.

-

Step 5: Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine.

-

Step 6: Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude product is typically purified by vacuum distillation to yield the pure this compound.

Detailed Purification Protocol:

-

The crude product is transferred to a distillation flask suitable for vacuum distillation.

-

The apparatus is assembled for fractional distillation under reduced pressure.

-

The flask is heated gently in an oil bath.

-

The fraction distilling at the appropriate temperature and pressure (e.g., 85 °C at 37 mmHg) is collected.

-

The purity of the collected fractions can be assessed by Gas-Liquid Chromatography (GLC) and the enantiomeric excess determined by chiral GLC.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the presence of the primary alkyl bromide, which is a good leaving group in nucleophilic substitution reactions. The ester functionality can also undergo various transformations.

Nucleophilic Substitution Reactions

This is the most common class of reactions for this compound, where a nucleophile displaces the bromide ion. This allows for the introduction of a wide range of functional groups at the C3 position while retaining the stereochemistry at the C2 center, provided the reaction conditions do not lead to racemization.

Mechanism Insight: These reactions typically proceed via an Sₙ2 mechanism, which involves a backside attack of the nucleophile on the carbon atom bearing the bromine. This leads to an inversion of configuration at the reaction center if it were chiral. However, in this compound, the substitution occurs at the achiral C3 position, so the stereochemistry at the C2 position is preserved.

Field-Proven Applications:

-

Synthesis of Pharmaceutical Intermediates: It is used as a reactant to prepare compounds like (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester through a nucleophilic displacement reaction with 5-bromo-2-methoxy pyridine.

-

Development of Bioactive Molecules: It serves as a starting material for the synthesis of decahydroisoquinoline derivatives, which act as potent antagonists of the somatostatin sst3 receptor.

Other Reactions

-

Reduction: The ester group can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This would yield (R)-3-bromo-2-methylpropan-1-ol, another valuable chiral building block.

-

Grignard Reagent Formation: While the formation of a Grignard reagent from the primary bromide is possible, it can be complicated by the presence of the ester functionality, which is electrophilic and can react with the newly formed organometallic species. Careful control of reaction conditions and the use of protecting groups may be necessary.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Identification:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. A suitable respirator should be used if ventilation is inadequate.

-

Handling: Avoid breathing mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

This compound stands out as a critical chiral intermediate for the synthesis of complex, enantiomerically pure molecules. Its well-defined stereochemistry and reactive bromide handle make it a versatile tool for drug discovery and development professionals. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in the laboratory. The continued application of such chiral building blocks will undoubtedly fuel further innovation in the creation of novel therapeutics and other advanced materials.

References

-

(2025-08-07) How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem.

-

(2025-08-10) Control of Molecular Weight and End Group of Polymer by Addition-Fragmentation Reaction with .ALPHA.-(Bromomethyl)acrylate and Allyl Bromide. - ResearchGate.

-

(2025-08-06) Synthesis of β-chloro, β-bromo, and β-iodo α,β-unsaturated ketones | Request PDF.

-

(2025-08-07) New developments in the production of methyl methacrylate - ResearchGate.

-

This compound - Chem-Impex.

-

Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization - RSC Publishing.

-

A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC - NIH.

-

New Synthesis of α-Bromo-α,β-Unsaturated Esters - ResearchGate.

-

Synthesis of unsaturated esters, amides and carboxylic acids - Organic Chemistry Portal.

-

This compound.

-

(R)-3-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 71405226 - PubChem.

-

3-Bromo-2-methylpropionic acid | C4H7BrO2 | CID 304776 - PubChem.

-

experimental protocol for the synthesis of methyl 2,3-dibromo-3-phenylpropanoate - Benchchem.

-

This compound - Chem-Impex.

-

Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate - ResearchGate.

-

Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks.

-

This compound | CAS 110556-33-7 | SCBT.

-

This compound 97 110556-33-7 - Sigma-Aldrich.

-

Methyl 3-bromo-2-methylpropanoate | C5H9BrO2 | CID 568050 - PubChem.

-

Propionic acid, β-bromo-, methyl ester - Organic Syntheses Procedure.

-

Kinetics of the polymerization of methyl methacrylate initiated by butylmagnesium bromides and dibutylmagnesium in tetrahydrofuran + toluene - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - MDPI.

-

A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives.

-

Asymmetric Synthesis of Secondary and Tertiary Boronic Esters - PubMed.

-

(2025-12-03) Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC - PubMed Central.

-

(2024-10-05) Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - MDPI.

-

Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs - MDPI.

-

Enantiomers and Their Resolution - MDPI.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. FCKeditor - Resources Browser [mfa.gov.by]

- 3. (R)-3-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 71405226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]

Methyl (R)-(+)-3-bromo-2-methylpropionate: A Comprehensive Technical Guide for Drug Development Professionals

CAS Number: 110556-33-7

Introduction

Methyl (R)-(+)-3-bromo-2-methylpropionate is a valuable chiral building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its stereospecific nature and bifunctional characteristics, possessing both a bromine atom and a methyl ester group, make it a critical intermediate for the construction of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its properties, synthesis, applications in drug development, and safety considerations, tailored for researchers and scientists in the field. The presence of a chiral center at the C2 position is crucial, as the biological activity of many drugs is highly dependent on their stereochemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including reaction setup, purification, and storage. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C5H9BrO2 | |

| Molecular Weight | 181.03 g/mol | |

| Appearance | Liquid | |

| Density | 1.422 g/mL at 25 °C | |

| Boiling Point | 85 °C at 37 mmHg | |

| Refractive Index | n20/D 1.455 | |

| Optical Activity | [α]20/D +16°, neat | |

| Optical Purity (ee) | 99% (GLC) | |

| Flash Point | 73 °C (163.4 °F) - closed cup | |

| InChI Key | FKWNAVCXZSQYTA-BYPYZUCNSA-N | |

| SMILES String | COC(=O)CBr |

Synthesis of this compound

The enantioselective synthesis of this compound is paramount to its utility in pharmaceutical development. A common and efficient strategy involves a two-step process starting from the commercially available chiral precursor, Methyl (R)-(-)-3-hydroxy-2-methylpropionate, often referred to as the "Roche ester".[1][2] This approach falls under the category of chiral pool synthesis, which utilizes readily available enantiopure compounds from natural sources.

Step 1: Synthesis of the Precursor, Methyl (R)-(-)-3-hydroxy-2-methylpropionate

The precursor, Methyl (R)-(-)-3-hydroxy-2-methylpropionate, can be synthesized via asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate.[3][4] This reaction typically employs a rhodium catalyst with a chiral phosphine ligand to induce stereoselectivity.

Caption: Workflow for the synthesis of the chiral precursor.

Experimental Protocol: Asymmetric Hydrogenation

-

In a stainless steel autoclave, dissolve the rhodium catalyst, such as [Rh(COD)L]BF4 (where L is a suitable chiral phosphine ligand), and methyl 2-(hydroxymethyl)acrylate in a dry, deoxygenated solvent like dichloromethane.[3]

-

Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 16 hours).[4]

-

After the reaction is complete, slowly release the hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield enantiomerically pure Methyl (R)-(-)-3-hydroxy-2-methylpropionate.[4]

-

The enantiomeric excess can be determined by chiral HPLC.[4]

Step 2: Bromination of Methyl (R)-(-)-3-hydroxy-2-methylpropionate

The conversion of the hydroxyl group in Methyl (R)-(-)-3-hydroxy-2-methylpropionate to a bromine atom can be achieved using various standard brominating agents. A common method involves the use of phosphorus tribromide (PBr3) or a carbon tetrabromide/triphenylphosphine system.

Caption: Conversion of the hydroxy precursor to the bromo compound.

Experimental Protocol: Bromination with Phosphorus Tribromide

-

Dissolve Methyl (R)-(-)-3-hydroxy-2-methylpropionate in a dry, aprotic solvent such as diethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (PBr3) dropwise to the stirred solution. An excess of PBr3 is typically used.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

-

Quench the reaction by carefully pouring the mixture into ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from its ability to introduce a chiral propionate moiety into a larger molecule through nucleophilic substitution at the carbon bearing the bromine atom.

One notable application is in the preparation of potent and selective antagonists for the somatostatin sst3 receptor. For instance, it is used as a reactant to prepare (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester through a nucleophilic displacement reaction with 5-bromo-2-methoxy pyridine. This intermediate is a key component in the synthesis of decahydroisoquinoline derivatives that act as sst3 receptor antagonists.

The versatility of this building block also extends to the synthesis of other complex, optically active molecules, although its direct role in the synthesis of blockbuster drugs like Rivaroxaban is not explicitly detailed in the provided search results. However, related bromo-hydroxypropyl intermediates are mentioned in the synthesis of Rivaroxaban.

Caption: General role in API synthesis.

The development of broad-spectrum antiviral drugs often relies on the synthesis of nucleoside analogues, and chiral building blocks like this compound can be valuable in creating the specific stereochemistry required for biological activity.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its enantiomerically pure form allows for the stereoselective synthesis of complex drug molecules, where specific stereoisomers are often responsible for the desired therapeutic effects. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in drug discovery and development. The synthetic route via the Roche ester provides a reliable method for obtaining this key building block, enabling the advancement of new and improved therapeutics.

References

-

NIST. (n.d.). Methyl (R)-(-)-3-hydroxy-2-methyl-propionate. NIST WebBook. Available at: [Link]

-

Olimjonov, S., et al. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. HETEROCYCLES, 104(10), 1854. Semantic Scholar. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of rivaroxaban.

-

Götte, M. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 665. NIH. Available at: [Link]

Sources

- 1. Methyl (R)-3-hydroxy-2-methylpropionate (R)-(−)-3-Hydroxy-2-methylpropionic acid methyl ester [sigmaaldrich.com]

- 2. (R)-(-)-3-羟基-2-甲基丙酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis - chemicalbook [chemicalbook.com]

- 4. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE | 80657-57-4 [chemicalbook.com]

- 5. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl (R)-(+)-3-bromo-2-methylpropionate" structure

An In-Depth Technical Guide to Methyl (R)-(+)-3-bromo-2-methylpropionate: A Key Chiral Building Block in Modern Synthesis

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise control of molecular three-dimensional geometry is not merely an academic exercise—it is a fundamental prerequisite for achieving desired biological activity and ensuring safety. Chiral building blocks, or synthons, are the foundational components that enable chemists to construct complex, enantiomerically pure molecules with exacting control over their stereochemistry.[1][2] this compound has emerged as a particularly valuable C4 chiral building block, offering a unique combination of functionality and a defined stereocenter.

The imperative for such stereochemical precision is starkly illustrated by the history of chiral drugs. Biological systems, from enzymes to receptors, are inherently chiral and thus interact differently with each enantiomer of a chiral molecule.[3] This can lead to one enantiomer providing a therapeutic effect while its mirror image is inactive or, in the most tragic cases like thalidomide, profoundly toxic.[3] Consequently, the ability to selectively synthesize the desired enantiomer is a cornerstone of modern drug development.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It provides an in-depth exploration of the molecular structure, physicochemical properties, synthetic utility, and safe handling of this compound, grounding its role as a strategic tool in the synthesis of complex chiral targets.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental characteristics is the bedrock of its effective application in synthesis. This section details the structural and physical properties of this compound.

Structural Identification

The molecule's structure features a methyl ester, a stereogenic center at the C2 position bearing a methyl group, and a primary bromide at the C3 position. The "(R)" designation specifies the absolute configuration at the C2 chiral center according to the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that it is dextrorotatory, rotating plane-polarized light to the right.

Caption: 2D Structure of this compound

Table 1: Key Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | Methyl (R)-3-bromo-2-methylpropanoate[4] |

| Synonym | (+)-Methyl (R)-β-bromoisobutyrate[5] |

| CAS Number | 110556-33-7[5][6] |

| Molecular Formula | C₅H₉BrO₂[4][5] |

| Molecular Weight | 181.03 g/mol [4][5] |

| SMILES | COC(=O)CBr[5] |

| InChI | 1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1[5] |

| InChIKey | FKWNAVCXZSQYTA-BYPYZUCNSA-N[5] |

Physicochemical & Optical Properties

The physical properties of the compound are critical for planning reactions, including solvent choice, reaction temperature, and purification methods.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Liquid | [5] |

| Boiling Point | 85 °C @ 37 mmHg | [5][6] |

| Density | 1.422 g/mL @ 25 °C | [5][6] |

| Refractive Index | n20/D 1.455 | [5] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [5] |

| Optical Activity | [α]20/D +16°, neat | [5] |

| Optical Purity | ee: 99% (by GLC) | [5] |

Part 2: Synthesis and Reactivity

The utility of a chiral building block is defined by its synthesis and predictable reactivity. This molecule is valued for its ability to participate in stereospecific transformations.

Synthetic Strategies

This compound is typically sourced from the "chiral pool"—a collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids or hydroxy acids.[3] A plausible and efficient synthetic route involves the stereospecific transformation of a precursor like (R)-3-hydroxyisobutyric acid, which ensures the retention of the desired stereochemistry, avoiding costly and often inefficient chiral resolution steps.

Caption: Plausible synthetic pathway from the chiral pool.

Key Chemical Reactivity

The primary value of this reagent lies in its function as an electrophile. The carbon atom bonded to the bromine (C3) is susceptible to nucleophilic attack, making the molecule an excellent substrate for Sₙ2 reactions. This allows for the clean introduction of a variety of nucleophiles, forming a new carbon-heteroatom or carbon-carbon bond while preserving the stereocenter at C2.

Causality in Reactivity: The primary nature of the bromide is key. It is sterically accessible and a good leaving group, facilitating high yields in Sₙ2 displacements without significant competing elimination (E2) reactions, which could be a concern with more hindered secondary or tertiary bromides.

Caption: General Sₙ2 reaction pathway.

Part 3: Applications in Pharmaceutical and Agrochemical Synthesis

The true measure of a building block is its successful application in constructing complex and biologically active molecules.

Case Study: Synthesis of a Somatostatin Receptor Antagonist

This compound has been documented as a key reactant in the synthesis of a decahydroisoquinoline derivative, NVP-ACQ090, which acts as a potent antagonist for the somatostatin sst3 receptor.[5] Somatostatin receptors are important targets in oncology and endocrinology.

Experimental Logic: In this synthesis, the building block is used to alkylate a secondary amine. The choice of the (R)-enantiomer is critical as it directly installs the required stereochemistry at the corresponding carbon in the final drug candidate. Using the (S)-enantiomer would result in a different diastereomer of the final product, which would likely have vastly different (and undesired) pharmacological activity.

Caption: Workflow for the synthesis of a somatostatin antagonist.

Other Documented Applications

The reagent is also used to prepare other advanced intermediates, such as (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester via a nucleophilic displacement reaction with 5-bromo-2-methoxy pyridine.[5] This versatility underscores its utility in creating a wide range of molecular scaffolds.

Part 4: Analytical Characterization and Quality Control

Ensuring the identity and purity of any reagent is a non-negotiable aspect of scientific integrity. This is especially true for chiral building blocks, where both chemical and optical purity are paramount.

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons (-OCH₃) as a singlet, the diastereotopic protons of the bromomethyl group (-CH₂Br) as complex multiplets, the methine proton (-CH) as a multiplet, and the methyl group protons (-CH₃) as a doublet.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five unique carbon atoms in the molecule.[4]

-

Mass Spectrometry: Electron ionization mass spectrometry will confirm the molecular weight (181.03 g/mol ) and show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).[4][7]

Determination of Enantiomeric Purity

Verifying the enantiomeric excess (ee) is the most critical quality control step. An impure starting material will lead to a difficult-to-separate mixture of diastereomers in the final product. Chiral gas chromatography (GLC) or high-performance liquid chromatography (HPLC) are the methods of choice.[3][5]

Protocol: Determination of Enantiomeric Excess by Chiral GLC

This protocol is a self-validating system; a racemic standard (a 50:50 mixture of the R and S enantiomers) must be run first to confirm that the column and conditions can resolve the two enantiomers. The analysis of the (R)-(+)-reagent is only valid if this resolution is achieved.

-

System Preparation:

-

Install a suitable chiral capillary column (e.g., a cyclodextrin-based stationary phase) into a gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Condition the column according to the manufacturer's instructions to ensure a stable baseline.

-

-

Standard Preparation:

-

Prepare a dilute solution (~1 mg/mL) of a racemic standard of methyl 3-bromo-2-methylpropionate in a volatile solvent like hexane or ethyl acetate.

-

-

Sample Preparation:

-

Prepare a solution of the this compound sample at the same concentration as the standard.

-

-

Chromatographic Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Program: Start with an isothermal hold (e.g., 80 °C for 2 min) followed by a temperature ramp (e.g., 5 °C/min) to a final temperature (e.g., 150 °C). This program must be optimized to achieve baseline separation of the enantiomers.

-

-

Analysis Workflow:

-

Inject 1 µL of the racemic standard. Identify the two separate peaks for the (S) and (R) enantiomers and record their retention times.

-

Inject 1 µL of the sample.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

-

Calculation:

-

Calculate the enantiomeric excess using the formula: ee (%) = (|Area_R - Area_S|) / (Area_R + Area_S) * 100

-

A result of ≥99% is typical for high-quality reagents.[5]

-

Part 5: Safety, Handling, and Storage

This compound is an irritant and requires careful handling to ensure personnel safety.

Hazard Identification

Table 3: GHS Hazard Classification

| Pictogram(s) | GHS Code | Hazard Statement | Source(s) |

| H315 | Causes skin irritation | [4][5] | |

| H319 | Causes serious eye irritation | [4][5] | |

| H335 | May cause respiratory irritation | [4][5] |

Recommended Handling Protocol

Adherence to a strict safety protocol is mandatory.

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from sources of ignition.

-

Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ventilate the area thoroughly.

-

First Aid:

Storage and Stability

-

Conditions: Store in a cool, dry, and well-ventilated place.

-

Container: Keep the container tightly closed to prevent moisture contamination and evaporation.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is more than a simple halogenated ester; it is a precision tool for stereospecific synthesis. Its well-defined structure, predictable reactivity as an electrophile, and origin from the chiral pool make it a highly reliable and efficient building block. For scientists engaged in the synthesis of complex chiral molecules for pharmaceutical or agrochemical applications, a comprehensive understanding of this reagent—from its physicochemical properties to its safe handling—is essential for leveraging its full synthetic potential and achieving research and development objectives.

References

- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.

- BenchChem. (2025). An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis. Benchchem.

- BOC Sciences. Precision Chiral Building Block Synthesis. BOC Sciences.

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Importance of Chiral Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD.

- Sigma-Aldrich. This compound 97. Sigma-Aldrich.

- ChemBK. (+)-METHYL (R)-3-BROMO-2-METHYLPROPIONATE. ChemBK.

- Ambeed.com. Chiral Building Blocks- Asymmetric Synthesis. Ambeed.com.

- PubChem. Methyl 3-bromo-2-methylpropanoate. National Center for Biotechnology Information.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Sigma-Aldrich.

- Tokyo Chemical Industry Co., Ltd. Methyl 2-Bromo-2-methylpropanoate. TCI Chemicals.

- SpectraBase. 3-Bromo-2-methylpropionic acid, methyl ester. Wiley.

Sources

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. Chiral Building Blocks- Asymmetric Synthesis| Ambeed [ambeed.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 3-bromo-2-methylpropanoate | C5H9BrO2 | CID 568050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(+)-3-溴-2-甲基丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Synthesis of Methyl (R)-(+)-3-bromo-2-methylpropionate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Methyl (R)-(+)-3-bromo-2-methylpropionate is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its stereodefined structure is crucial for the synthesis of complex, biologically active molecules where specific enantiomers are required for therapeutic efficacy. This guide provides a comprehensive overview of a robust and stereoselective synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind the chosen synthetic strategy. The primary approach detailed herein utilizes a chiral pool starting material, ensuring high enantiomeric purity in the final product.

Introduction: The Significance of Chirality in Drug Development

In modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. The use of single-enantiomer drugs can lead to improved therapeutic indices, reduced side effects, and more predictable dose-responses. This compound serves as a key intermediate in the synthesis of various chiral compounds, making its efficient and enantiomerically pure synthesis a critical endeavor.

Strategic Approach: Chiral Pool Synthesis

A highly effective and common strategy for the synthesis of enantiomerically pure compounds is to begin with a readily available and inexpensive chiral starting material, a concept known as chiral pool synthesis. This approach circumvents the need for often complex and costly asymmetric catalysis or chiral resolution steps.

For the synthesis of this compound, a logical and well-established precursor is the commercially available Methyl (S)-(-)-3-hydroxy-2-methylpropionate . This starting material possesses the required carbon skeleton and a stereocenter that can be strategically inverted to yield the desired (R)-enantiomer of the target molecule.

The Core Transformation: Stereochemical Inversion

The key transformation in this synthetic route is the conversion of the hydroxyl group in Methyl (S)-(-)-3-hydroxy-2-methylpropionate to a bromine atom with inversion of the stereochemical configuration. This is a classic example of an S(_N)2 reaction, where the incoming nucleophile (bromide) attacks the carbon atom from the side opposite to the leaving group, resulting in a Walden inversion of the stereocenter.

To achieve this transformation efficiently and with high stereospecificity, the Mitsunobu reaction stands out as a premier choice.[1][2] This reaction allows for the mild conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and, in this case, halides, with predictable inversion of stereochemistry.

Reaction Mechanism: The Mitsunobu Reaction

The Mitsunobu reaction is a complex, multi-step process that relies on the in-situ generation of an oxyphosphonium salt, which is an excellent leaving group. The generally accepted mechanism for the conversion of an alcohol to an alkyl bromide using a phosphine, an azodicarboxylate, and a bromide source (e.g., from ZnBr(_2) or as a salt) is as follows:

Caption: Mechanism of the Mitsunobu Reaction for Bromination.

Causality behind Experimental Choices: The choice of the Mitsunobu reaction is deliberate. Direct bromination of the alcohol with reagents like PBr(_3) can sometimes lead to rearrangements or racemization, especially with β-hydroxy esters. The Mitsunobu reaction, occurring under mild and neutral conditions, minimizes these side reactions and reliably proceeds with inversion of configuration, ensuring the high enantiomeric purity of the product.

Experimental Protocol

This protocol is a representative procedure based on established principles of the Mitsunobu reaction for the conversion of chiral alcohols to bromides. Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical capabilities.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purity | Notes |

| Methyl (S)-(-)-3-hydroxy-2-methylpropionate | 80657-57-4 | 118.13 | >98% | Chiral starting material |

| Triphenylphosphine (PPh(_3)) | 603-35-0 | 262.29 | >99% | |

| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | ~95% | Can be used in place of DEAD |

| Zinc Bromide (ZnBr(_2)) | 7699-45-8 | 225.19 | >98% | Source of bromide nucleophile |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | >99.9% | Solvent, should be dry |

| Diethyl ether | 60-29-7 | 74.12 | For extraction | |

| Saturated aqueous sodium bicarbonate (NaHCO(_3)) | 144-55-8 | 84.01 | For workup | |

| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | For workup | |

| Anhydrous magnesium sulfate (MgSO(_4)) | 7487-88-9 | 120.37 | Drying agent |

Step-by-Step Methodology

Caption: Experimental Workflow for the Synthesis.

1. Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl (S)-(-)-3-hydroxy-2-methylpropionate (1.0 eq), triphenylphosphine (1.5 eq), and zinc bromide (1.5 eq) in anhydrous tetrahydrofuran (THF).

2. Reaction Execution: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

3. Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours.

4. Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

5. Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

6. Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

7. Characterization: The final product should be characterized by

Data and Expected Results

While yields and enantiomeric excess can vary based on the specific reaction conditions and purification efficiency, the Mitsunobu reaction is known for its high fidelity in stereochemical inversion.

| Parameter | Expected Value | Method of Determination |

| Yield | 70-90% | Isolated yield |

| Enantiomeric Excess (ee) | >98% | Chiral GC |

| Appearance | Colorless oil | Visual inspection |

Safety Considerations

-

DIAD/DEAD: Diisopropyl azodicarboxylate and diethyl azodicarboxylate are potentially explosive and should be handled with care. Avoid heating and friction.

-

Triphenylphosphine: Can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.

-

Brominated Compounds: Alkyl bromides can be lachrymatory and irritants. Handle with care in a fume hood.

Conclusion

The synthesis of this compound from its (S)-hydroxy precursor via the Mitsunobu reaction represents a reliable and highly stereoselective method for obtaining this valuable chiral building block. The chiral pool approach, coupled with a robust and predictable stereoinversive reaction, provides a practical and efficient route for researchers in both academic and industrial settings. This guide has outlined the strategic rationale, mechanistic underpinnings, and a detailed experimental protocol to facilitate the successful synthesis of this important chiral intermediate.

References

-

Ansari, M. F., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953. [Link]

-

Organic Syntheses. Propionic acid, β-bromo-, methyl ester. [Link]

-

Ito, S. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Yakugaku Zasshi, 135(5), 75-86. [Link]

Sources

A Technical Guide to Methyl (R)-(+)-3-bromo-2-methylpropionate: A Chiral Building Block in Synthetic Chemistry

Abstract

Methyl (R)-(+)-3-bromo-2-methylpropionate is a versatile chiral building block of significant interest in pharmaceutical and agrochemical research and development. This technical guide provides an in-depth analysis of its core reactivity, which can be considered its "mechanism of action" within the context of chemical synthesis. We will explore the molecule's structural features that dictate its synthetic utility, focusing on the stereochemistry and the role of the bromine atom as a leaving group in nucleophilic substitution reactions. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its application in the synthesis of complex, biologically active molecules.

Introduction: The Significance of Chirality in Synthesis

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. This compound serves as a critical starting material for introducing a specific stereocenter into a target molecule, thereby enabling the selective synthesis of the desired enantiomer. Its unique structure enhances biological activity, making it ideal for drug development and fine chemical production[1].

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₉BrO₂ | [2] |

| Molecular Weight | 181.03 g/mol | [2][3] |

| CAS Number | 110556-33-7 | [2][3] |

| Appearance | Liquid | [4] |

| Boiling Point | 97.5-98.5 °C/62 mmHg | [4] |

| Density | 1.422 g/mL at 25 °C | [4] |

| Synonyms | (+)-Methyl (R)-β-bromoisobutyrate | [2][3] |

The "Mechanism of Action": Reactivity in Organic Synthesis

The "mechanism of action" for a chiral building block like this compound is defined by its chemical reactivity. The presence of a bromine atom on a primary carbon and a stereocenter at the adjacent carbon dictates its primary mode of reaction: nucleophilic substitution, typically following an Sₙ2 pathway.

The Sₙ2 Reaction Pathway

The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is a fundamental concept in organic chemistry. In the case of this compound, a nucleophile attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion as the leaving group. This reaction proceeds with an inversion of stereochemistry at the carbon center being attacked. However, since the chiral center in this compound is adjacent to the reaction center, the (R) configuration is preserved in the product, making it a reliable method for transferring chirality.

Caption: Generalized Sₙ2 reaction of this compound.

Applications in the Synthesis of Bioactive Molecules

The utility of this compound is demonstrated in its application as a key reactant in the synthesis of various pharmaceutical agents.

Synthesis of a Somatostatin sst3 Receptor Antagonist

One notable application is in the preparation of a decahydroisoquinoline derivative, NVP-ACQ090, which acts as a potent antagonist of the somatostatin sst3 receptor[3]. Somatostatin receptors are involved in various physiological processes, and their modulation is a target for treating neuroendocrine tumors and other diseases.

Preparation of Pyridine Derivatives

This compound can be reacted with 5-bromo-2-methoxypyridine through a nucleophilic displacement reaction to produce (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester[3]. This class of compounds is of interest in medicinal chemistry for their potential biological activities.

Experimental Protocol: A General Procedure for Nucleophilic Substitution

The following is a representative protocol for a nucleophilic substitution reaction using this compound. This should be adapted based on the specific nucleophile and desired product.

Objective: To synthesize a substituted methyl propionate derivative via an Sₙ2 reaction.

Materials:

-

This compound (1 eq.)

-

Nucleophile (1.1 eq.)

-

Anhydrous polar aprotic solvent (e.g., DMF, Acetone)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

-

Reagents for workup and purification (e.g., diethyl ether, saturated sodium bicarbonate solution, brine, magnesium sulfate)

-

Chromatography equipment for purification (e.g., silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the chosen nucleophile and the anhydrous solvent.

-

Addition of Electrophile: While stirring, add this compound to the solution at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may require heating depending on the reactivity of the nucleophile.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl (R)-(+)-3-bromo-2-methylpropionate

This guide provides an in-depth analysis of the spectroscopic data for Methyl (R)-(+)-3-bromo-2-methylpropionate, a key chiral building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on the rationale behind the spectral features and the experimental considerations for acquiring high-quality results.

Introduction: The Significance of Spectroscopic Analysis

This compound (CAS No: 110556-33-7) is a valuable chiral intermediate. Its stereocenter and reactive bromide group make it a versatile precursor for the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] Unambiguous characterization of this compound is paramount to ensure the purity, identity, and stereochemical integrity of subsequent products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the relationship between the molecular structure and its spectral output.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecule's structure is essential for interpreting its spectra.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data

The spectrum is anticipated to show four distinct signals corresponding to the four unique proton environments in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (on C2) | ~1.2-1.4 | Doublet (d) | ~7 | 3H |

| -OCH₃ | ~3.7 | Singlet (s) | N/A | 3H |

| -CH- (on C2) | ~2.8-3.0 | Multiplet (m) | ~7 | 1H |

| -CH₂Br | ~3.5-3.7 | Multiplet (m) | ~7 | 2H |

These are predicted values based on typical chemical shifts for similar functional groups.[2][3]

Rationale for Assignments

-

-OCH₃: The methyl group attached to the ester oxygen is deshielded by the electronegative oxygen, resulting in a downfield shift to around 3.7 ppm.[4] As there are no adjacent protons, this signal appears as a singlet.

-

-CH₃ (on C2): This methyl group is adjacent to a chiral center and is expected to appear as a doublet due to coupling with the single proton on C2.

-

-CH- (on C2): This methine proton is coupled to the three protons of the adjacent methyl group and the two protons of the bromomethyl group, leading to a complex multiplet.

-

-CH₂Br: The methylene protons are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent. They will couple with the methine proton and with each other, resulting in a complex multiplet. The electronegative bromine atom causes a significant downfield shift.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the signals to determine the relative proton ratios.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the number of unique carbon environments in a molecule.

Expected ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each unique carbon atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ (on C2) | ~15-20 |

| -CH₂Br | ~35-40 |

| -CH- (on C2) | ~40-45 |

| -OCH₃ | ~50-55 |

| C=O | ~170-175 |

These are predicted values based on typical chemical shifts for similar functional groups.[5][6]

Rationale for Assignments

-

C=O: The carbonyl carbon of the ester is the most deshielded carbon and appears furthest downfield.[7]

-

-OCH₃: The methyl carbon attached to the oxygen is deshielded and appears in the typical range for ester methyl groups.

-

-CH- (on C2): This methine carbon is attached to the carbonyl group and the bromomethyl group, leading to a downfield shift.

-

-CH₂Br: The carbon bearing the bromine atom is deshielded due to the electronegativity of bromine.

-

-CH₃ (on C2): This aliphatic methyl carbon is the most shielded and appears furthest upfield.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is typically required compared to ¹H NMR.

-

Instrument Setup: Use a ¹³C NMR probe on a 75 MHz or higher spectrometer.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.

-

A larger number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to ¹H NMR, with Fourier transformation, phasing, and referencing to TMS (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2950-3000 | C-H (sp³) | Stretching |

| ~1735-1750 | C=O (Ester) | Stretching |

| ~1100-1300 | C-O (Ester) | Stretching |

| ~600-700 | C-Br | Stretching |

These are predicted values based on typical IR absorption frequencies.[8][9][10]

Rationale for Assignments

-

C=O Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is the most characteristic feature of an ester carbonyl group.[11]

-

C-H Stretch: Absorptions corresponding to the stretching of sp³ hybridized C-H bonds will be present.

-

C-O Stretch: The C-O single bond stretching of the ester will also be visible.

-

C-Br Stretch: A weaker absorption in the fingerprint region will correspond to the C-Br bond.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As a liquid, the sample can be analyzed neat. A drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the clean plates is recorded first. Then, the sample spectrum is acquired.

-

Data Processing: The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak and any bromine-containing fragments will appear as a pair of peaks (M and M+2) of nearly equal intensity. The nominal molecular weight is 181.03 g/mol .

| m/z | Proposed Fragment | Notes |

| 180/182 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine. |

| 149/151 | [M - OCH₃]⁺ | Loss of the methoxy group. |

| 101 | [M - Br]⁺ | Loss of the bromine radical. This is often a significant fragment. |

| 59 | [COOCH₃]⁺ | Fragment corresponding to the methoxycarbonyl group. |

Fragmentation Pathway

Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation steps for this compound.

The primary fragmentation is expected to involve the cleavage of the C-Br bond, which is relatively weak, leading to the stable carbocation at m/z 101. Another likely fragmentation is the loss of the methoxy radical from the ester group.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for volatile compounds like this.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier detects the ions.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation and purity assessment of this compound. Each technique offers complementary information, and a thorough analysis of all four is crucial for unambiguous characterization. The data and protocols presented in this guide serve as a valuable resource for scientists working with this important chiral building block, ensuring the quality and reliability of their research and development endeavors.

References

- Vertex AI Search. Carbonyl - compounds - IR - spectroscopy.

- Michigan State University Department of Chemistry. Infrared Spectrometry.

- JoVE. IR Frequency Region: Alkene and Carbonyl Stretching.

- University of Colorado Boulder. IR: carbonyl compounds.

- Spectroscopy Online. The Carbonyl Group, Part I: Introduction.

- ResearchGate. Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl].

- Benchchem. Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog.

- Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

- PubChem.

- YouTube.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. Methyl 2-methyl-3-(methylthio)

- Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- SpectraBase. 3-Bromo-2-methylpropionic acid, methyl ester - Optional[MS (GC)] - Spectrum.

- Sigma-Aldrich. Methyl (R)-(+)

- PubChem.

- ChemBK. (+)-METHYL (R)

- NIST WebBook. Propanoic acid, 3-bromo-, methyl ester.

- ResearchGate.

- ChemicalBook.

- ChemicalBook.

- ChemicalBook.

- ChemicalBook.

- Sigma-Aldrich. (-)-Methyl (S)

- MiMeDB.

- Minnesota State University Moorhead.

- Doc Brown's Chemistry. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes.

- University of Colorado Boulder. Spectroscopy Tutorial: Esters.

- SIELC Technologies.

- Doc Brown's Chemistry.

- ChemicalBook.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Williams College. Table of Characteristic Proton NMR Shifts.

- ChemicalBook.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. Methyl 3-bromo-2-(bromomethyl)propionate [webbook.nist.gov]

- 5. Methyl 3-bromo-2-methylpropanoate | C5H9BrO2 | CID 568050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 7. Methyl 2-bromo-2-methylpropionate | C5H9BrO2 | CID 90097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 3-bromopropionate(3395-91-3) 13C NMR spectrum [chemicalbook.com]

- 9. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. This compound 97 110556-33-7 [sigmaaldrich.com]

- 11. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

"Methyl (R)-(+)-3-bromo-2-methylpropionate" physicochemical characteristics

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl (R)-(+)-3-bromo-2-methylpropionate

Introduction: A Versatile Chiral Building Block

This compound is a valuable chiral intermediate widely utilized in organic synthesis and pharmaceutical research.[1] Its significance lies in its stereospecific structure, which serves as a foundational component for constructing complex, biologically active molecules. This guide offers a detailed exploration of its core physicochemical characteristics, providing researchers, scientists, and drug development professionals with the essential data and methodologies required for its effective application. As a key reactant, it has been instrumental in the synthesis of potent antagonists for receptors like the somatostatin sst3 receptor, highlighting its direct relevance in medicinal chemistry. Understanding its physical and chemical properties is paramount for optimizing reaction conditions, ensuring purity, and maintaining safety in the laboratory.

Section 1: Core Physicochemical Properties

The fundamental physical constants of a compound govern its behavior in both storage and reaction environments. The properties of this compound have been well-characterized. Key quantitative data are summarized below, providing a baseline for its handling and application.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | Methyl (R)-3-bromo-2-methylpropanoate | [2] |

| Synonyms | (+)-Methyl (R)-β-bromoisobutyrate | [3] |

| CAS Number | 110556-33-7 | [4][5] |

| Molecular Formula | C₅H₉BrO₂ | [2][3][4] |

| Molecular Weight | 181.03 g/mol | [2][3][4] |

| Appearance | Liquid | [5] |

| Boiling Point | 85 °C at 37 mmHg | [4] |

| Density | 1.422 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.455 | [5] |

| Optical Activity ([α]20/D) | +16°, neat | |

| Flash Point | 73 °C (163.4 °F) - closed cup |

Field Insights:

The boiling point is reported under reduced pressure (37 mmHg), which is a standard practice for compounds that may decompose or oxidize at their higher atmospheric boiling points.[4] This indicates that for purification via distillation, vacuum techniques are essential to preserve the compound's integrity. The density, significantly higher than water, is expected due to the presence of the bromine atom.[4] The specific optical rotation confirms the enantiomeric identity as the (R)-(+) isomer, a critical parameter for stereospecific synthesis.

Section 2: Structural Elucidation and Purity Assessment

Confirming the identity, structure, and purity of a starting material is a non-negotiable step in any synthetic workflow. For this compound, a combination of spectroscopic methods provides a comprehensive analytical profile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural confirmation. ¹H NMR will verify the presence and splitting patterns of the methyl, methoxy, methine, and bromomethyl protons. The diastereotopic protons of the CH₂Br group often present as a complex multiplet, providing rich structural information. ¹³C NMR confirms the number of unique carbon environments.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight.[2] A key diagnostic feature is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity. This provides unambiguous confirmation of a monobrominated compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.

-

Chiral Gas Chromatography (GLC): To confirm enantiomeric purity (also referred to as optical purity), chiral GLC is the method of choice. This technique separates the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess (ee).

The logical flow of these analytical techniques forms a robust quality control (QC) process to validate every batch of the reagent before its use in sensitive, multi-step syntheses.

Caption: Quality control workflow for this compound.

Section 3: Solubility Characteristics and Determination

While extensive quantitative solubility data is not always present in publicly available literature, the molecular structure of this compound—a polar ester with a halogenated alkyl chain—allows for reliable qualitative predictions based on the "like dissolves like" principle.

-

Qualitative Assessment: It is expected to be soluble in a wide range of common organic solvents, including ethers (diethyl ether, THF), esters (ethyl acetate), chlorinated solvents (dichloromethane, chloroform), and alcohols (methanol, ethanol). Its solubility in nonpolar solvents like hexanes may be more limited. Due to the polar ester group, it is expected to be sparingly soluble in water.

For applications requiring precise concentrations, such as kinetic studies or process chemistry, experimental determination of solubility is essential.

Experimental Protocol: Gravimetric Solubility Determination

This protocol provides a reliable, self-validating method for quantifying the solubility of the title compound in a given solvent at a specific temperature.

Objective: To determine the solubility (in g/100 g solvent) of this compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a precisely weighed mass of the chosen solvent (e.g., 5.00 g). The excess solid ensures that saturation is achieved.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Equilibrate for a minimum of 24 hours to ensure the solution reaches saturation. The system's stability is validated by taking measurements at 24h and 48h; consistent results confirm equilibrium has been reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant experimental temperature until the excess, undissolved ester settles, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) glass syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent transfer of any undissolved material.

-

Mass Determination: Dispense the filtered, saturated solution into a pre-weighed, airtight container and record the total mass. The mass of the saturated solution is determined by subtraction.

-

Solvent Evaporation: Carefully evaporate the solvent from the solution under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant mass of the residual ester is achieved.

-

Calculation:

-

Mass of Solute = Final mass of vial + residue - Tare mass of vial

-

Mass of Solvent = Mass of saturated solution - Mass of solute

-

Solubility ( g/100 g solvent) = (Mass of Solute / Mass of Solvent) * 100

-

Caption: Experimental workflow for quantitative solubility determination.

Section 4: Safety, Handling, and Storage

Safe handling of any chemical reagent is of utmost importance. The hazard profile for this compound is well-defined.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

| Flammable Liquids | H227 | Combustible liquid |

Sources:[2]

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7]

-

Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[4][6]

Storage Guidelines:

-

Container: Keep the container tightly closed to prevent moisture ingress and evaporation.[6][7]

-

Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[5][6] Room temperature storage is generally acceptable.[5]

Conclusion

This compound is a chiral building block with well-defined physicochemical properties. Its identity and purity can be rigorously confirmed through standard spectroscopic and chromatographic techniques. While it must be handled with appropriate safety precautions due to its irritant and combustible nature, its utility in the synthesis of complex molecular targets makes it an indispensable tool for chemists in the pharmaceutical and life sciences industries. The data and protocols outlined in this guide provide the foundational knowledge required for its successful and safe implementation in research and development.

References

-

(+)-METHYL (R)-3-BROMO-2-METHYLPROPIONATE. ChemBK. [Link]

-

Methyl 3-bromo-2-methylpropanoate. PubChem. [Link]

Sources

An In-depth Technical Guide to Methyl (R)-(+)-3-bromo-2-methylpropionate as a Chiral Building Block

Abstract

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are fundamental to the stereocontrolled synthesis of complex molecular architectures, enabling the development of safer and more efficacious pharmaceuticals.[1] This technical guide provides a comprehensive overview of Methyl (R)-(+)-3-bromo-2-methylpropionate, a versatile C5 chiral building block. We will explore its synthesis from readily available precursors, delve into its key chemical transformations, and showcase its application in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Strategic Value of C5 Chiral Building Blocks

Chirality is a fundamental property of many biological molecules, and the three-dimensional arrangement of atoms in a drug can dictate its pharmacological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse side effects. Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of modern pharmaceutical development.